molecular formula C21H44O5 B1588046 Isooctadecanoic acid, ester with 1,2,3-propanetriol CAS No. 61332-02-3

Isooctadecanoic acid, ester with 1,2,3-propanetriol

Cat. No.: B1588046
CAS No.: 61332-02-3
M. Wt: 376.6 g/mol
InChI Key: VULQAGPYFSUFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Isooctadecanoic acid, ester with 1,2,3-propanetriol (C₂₁H₄₂O₄) is a monoester formed through the condensation of isostearic acid (16-methylheptadecanoic acid) and glycerol. Its systematic IUPAC name is 2,3-dihydroxypropyl 16-methylheptadecanoate , reflecting the esterification of glycerol’s primary hydroxyl group with the branched-chain fatty acid. The compound belongs to the class of 1-monoacylglycerols , characterized by a single fatty acid chain esterified to the glycerol backbone.

Structural Features

  • Glycerol backbone : Three hydroxyl groups, with esterification occurring preferentially at the sn-1 position.
  • Isostearic acid : A methyl-branched C18 fatty acid (16-methylheptadecanoic acid) with a molecular weight of 298.5 g/mol.
  • Ester linkage : Formed between the carboxyl group of isostearic acid and the hydroxyl group of glycerol, producing a hydrophobic ester.
Table 1: Key Identifiers and Synonyms
Property Detail
IUPAC Name 2,3-dihydroxypropyl 16-methylheptadecanoate
CAS Numbers 66085-00-5 (mixture), 32057-14-0 (2-isostearate isomer)
Molecular Formula C₂₁H₄₂O₄
Common Synonyms Glyceryl isostearate, β-monoisostearin, 1-monoisostearoyl glycerol

Historical Context of Glycerol Esters in Organic Chemistry

The study of glycerol esters dates to the early 19th century, when Michel Eugène Chevreul pioneered lipid chemistry. In 1813, Chevreul’s saponification experiments revealed that fats are glycerol esters of fatty acids, coining the term "glycerine" for the triol backbone. His isolation of stearic acid from animal fats (1823) laid the groundwork for understanding ester diversity.

Key Milestones:

  • 1825 : Chevreul and Gay-Lussac patented stearic acid-based candles, highlighting industrial applications of glycerol esters.
  • 1844 : Théophile-Jules Pelouze synthesized triglycerides, confirming esterification mechanisms.
  • 20th Century : Advances in chromatography enabled separation of mono-, di-, and triglycerides, including branched-chain variants like glyceryl isostearate.
Table 2: Evolution of Glycerol Ester Research
Era Advancement Significance
1811–1823 Chevreul’s isolation of stearic acid and glycerol Established fats as glycerol-fatty acid esters
Late 1800s Synthesis of monoglycerides Confirmed esterification reactivity
1950s–1970s Chromatographic separation techniques Enabled isolation of isomeric esters

Position Within Fatty Acid Ester Taxonomy

This compound, occupies a distinct niche within the fatty acid ester hierarchy:

Taxonomic Classification:

  • Kingdom : Lipids and lipid-like molecules.
  • Class : Glycerolipids → Monoradylglycerols → 1-monoacylglycerols.
  • Subclass : Branched-chain esters due to isostearic acid’s methyl branch.

Functional Comparisons:

  • vs. Glyceryl Stearate : Linear stearic acid (C18:0) vs. branched isostearic acid (16-methyl-C17).
    • Branching reduces melting point and enhances solubility in nonpolar solvents.
  • vs. Glycol Stearate : Ethylene glycol ester lacks glycerol’s three hydroxyl groups, limiting emulsification capacity.
Table 3: Structural and Functional Contrasts Among Glycerol Esters
Ester Type Backbone Fatty Acid Key Properties
Glyceryl isostearate Glycerol 16-methyl-C17:0 Branched, emollient, low crystallization
Glyceryl stearate Glycerol C18:0 Linear, higher melting point, stabilizer
Glycol stearate Ethylene glycol C18:0 Less hygroscopic, used in coatings

Properties

IUPAC Name

16-methylheptadecanoic acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C3H8O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4-1-3(6)2-5/h17H,3-16H2,1-2H3,(H,19,20);3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULQAGPYFSUFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210245
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61332-02-3
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061332023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Raw Materials

  • Isooctadecanoic Acid: A branched saturated fatty acid, typically 16-methylheptadecanoic acid.
  • 1,2,3-Propanetriol (Glycerol): A triol used as the alcohol component in esterification.
  • Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases).
  • Solvents: Sometimes organic solvents such as n-hexane or toluene are used to facilitate reaction and separation.
  • Dehydrating agents: To remove water formed during esterification, enhancing yield.

Chemical Esterification Method

The classical preparation of isooctadecanoic acid ester with glycerol is carried out via direct esterification:

  • Process:

    • Mix isooctadecanoic acid with glycerol in a molar ratio typically close to 3:1 (acid to glycerol) to favor triester formation.
    • Add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Heat the mixture under reflux at temperatures around 150–220°C.
    • Remove the water formed during the reaction by azeotropic distillation or using a Dean-Stark apparatus.
    • Reaction time varies from several hours to optimize conversion.
    • After completion, neutralize the catalyst and purify the product by washing and distillation.
  • Advantages:

    • Straightforward and scalable.
    • High conversion rates with proper removal of water.
  • Limitations:

    • High temperatures can cause side reactions or degradation.
    • Requires removal of catalyst residues and by-products.

Enzymatic Esterification Method

An alternative and increasingly preferred method uses lipase enzymes as biocatalysts:

  • Process:

    • Mix isooctadecanoic acid and glycerol in appropriate molar ratios.
    • Add immobilized lipase (e.g., Candida antarctica lipase B).
    • Conduct the reaction at milder temperatures (40–70°C) to prevent thermal degradation.
    • Use solvents such as hexane or carry out solvent-free systems.
    • Reaction time ranges from several hours to days depending on enzyme activity.
    • The enzyme selectively catalyzes ester bond formation, often yielding mono-, di-, and triesters.
    • After reaction, filter to remove enzyme and purify product.
  • Advantages:

    • Mild reaction conditions preserve product integrity.
    • High regioselectivity and fewer side products.
    • Environmentally friendly and sustainable.
  • Limitations:

    • Longer reaction times.
    • Cost of enzymes and need for enzyme recovery.

Process Optimization and Parameters

Parameter Chemical Esterification Enzymatic Esterification
Temperature 150–220°C 40–70°C
Catalyst Acid catalysts (e.g., H2SO4) Immobilized lipase enzymes
Reaction Time 4–12 hours 12–72 hours
Solvent Use Sometimes (e.g., toluene) Optional (hexane or solvent-free)
Water Removal Required (Dean-Stark apparatus) Minimal, enzyme tolerant
Product Purity Requires neutralization & washing Easier purification, less by-products
Environmental Impact Higher due to acid catalysts Lower, biodegradable catalysts

Research Findings and Industrial Applications

  • A European patent (EP0319126A2) describes a process for preparing polyol fatty acid esters, including glycerides like isooctadecanoic acid esters with glycerol, emphasizing the use of branched fatty acids and enzymatic catalysis to obtain mixtures with high purity and specific functional properties.
  • Studies show enzymatic esterification provides better control over ester distribution (mono-, di-, tri-esters), essential for tailoring the compound's emulsifying and moisturizing properties.
  • Chemical esterification remains widely used in industrial settings due to its simplicity and scalability, especially when cost constraints are significant.
  • Analytical methods such as infrared spectroscopy, nuclear magnetic resonance, and chromatographic techniques are employed to confirm ester formation and purity.

Summary Table of Preparation Methods

Aspect Chemical Esterification Enzymatic Esterification
Reaction Type Acid-catalyzed esterification Lipase-catalyzed esterification
Temperature Range High (150–220°C) Low to moderate (40–70°C)
Reaction Time Shorter (hours) Longer (hours to days)
Catalyst Acid catalysts Enzymes (lipases)
Selectivity Lower, possible side reactions High, regioselective
Environmental Impact Higher, corrosive catalysts Lower, biodegradable catalysts
Water Removal Required (to drive equilibrium) Minimal or none
Product Purity Requires post-reaction purification Higher purity with fewer by-products

Chemical Reactions Analysis

Types of Reactions

Isooctadecanoic acid, ester with 1,2,3-propanetriol primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cosmetic Industry Applications

Isooctadecanoic acid esters are widely used in cosmetics due to their emollient and emulsifying properties. They enhance the texture and stability of cosmetic formulations.

Key Uses:

  • Emulsifiers : They help stabilize oil-in-water emulsions, improving the overall feel and performance of creams and lotions .
  • Skin Conditioning Agents : These esters provide a smooth application and enhance skin hydration by forming a barrier on the skin surface .
  • Surfactants : They are used in formulations to reduce surface tension, aiding in the dispersion of other ingredients .

Case Study: Cosmetic Formulations

A study demonstrated that incorporating isooctadecanoic acid esters into a cosmetic formulation improved its sensory attributes and stability. The emulsions maintained their integrity over time, even under varying temperature conditions .

Pharmaceutical Applications

In pharmaceuticals, isooctadecanoic acid esters serve as excipients in drug formulations.

Key Uses:

  • Drug Delivery Systems : They can enhance the solubility and bioavailability of lipophilic drugs by acting as carriers or solvents .
  • Topical Formulations : These compounds are utilized in creams and gels to improve skin penetration of active ingredients .

Case Study: Drug Penetration Enhancement

Research indicated that isooctadecanoic acid esters could significantly enhance the permeation of drugs such as indomethacin through excised rat skin, suggesting their potential as effective penetration enhancers in topical formulations .

Safety and Toxicology Assessments

Safety assessments have shown that isooctadecanoic acid esters are generally regarded as safe for use in cosmetic products.

Toxicological Findings:

  • The compound exhibits low acute toxicity via oral and dermal routes, with no significant irritation to skin or eyes observed in studies .
  • It has been classified as non-genotoxic and not a skin sensitizer based on available toxicological data .

Environmental Impact

The biodegradability of isooctadecanoic acid esters has been assessed through studies indicating that they are not persistent in the environment. They degrade effectively without accumulating in biological systems .

Summary of Applications

Application AreaKey UsesBenefits
Cosmetic IndustryEmulsifiers, Skin ConditionersImproved texture, stability, hydration
Pharmaceutical IndustryDrug Delivery Systems, Topical FormulationsEnhanced solubility and bioavailability
Safety AssessmentLow toxicity, non-irritatingSafe for consumer use
Environmental ImpactBiodegradableMinimal environmental persistence

Mechanism of Action

The mechanism of action of isooctadecanoic acid, ester with 1,2,3-propanetriol is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with lipid bilayers, enhancing the permeability and delivery of active ingredients. The molecular targets and pathways involved include interactions with cell membranes and lipid metabolism pathways.

Comparison with Similar Compounds

Glycerol Monostearate (GMS)

  • Structure : Stearic acid (C₁₈ linear chain) esterified to glycerol.
  • Formula : C₂₁H₄₂O₄ (MW: 358.56 g/mol) .
  • Properties : LogP = 4.30, lower lipophilicity than glycerol isostearate due to linear chain; melts at ~55–65°C.
  • Applications : Food emulsifier, cosmetic stabilizer .

Glycerol Diisostearate

  • Structure: Two isooctadecanoic acids esterified to glycerol.
  • Formula : C₃₉H₇₆O₅ (MW: 625.02 g/mol) .
  • Properties: Higher molecular weight and LogP (~6.5 estimated) than the monoester; liquid at room temperature.
  • Applications : Thickener in lubricants and personal care products .

Glyceryl Ricinoleate

  • Structure: Ricinoleic acid (12-hydroxy-9-octadecenoic acid) esterified to glycerol.
  • Formula : C₂₁H₃₈O₅ (MW: 370.52 g/mol) .
  • Properties : PSA = 112.13 Ų (due to hydroxyl group); LogP = 4.10. Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Plasticizer, surfactant in pharmaceuticals .

Trilaurin (Glyceryl Tridodecanoate)

  • Structure: Three dodecanoic acids esterified to glycerol.
  • Formula : C₃₉H₇₄O₆ (MW: 639.00 g/mol) .
  • Properties : Solid at room temperature (mp ~46°C); highly lipophilic (LogP ~8.2).
  • Applications: Food additive, lipid nanoparticle carrier .

Caprylic/Capric Triglyceride

  • Structure : Mixed esters of caprylic (C₈) and capric (C₁₀) acids on glycerol.
  • Formula : C₃₃H₆₂O₆ (MW: 554.84 g/mol) .
  • Properties : Low viscosity liquid; rapid skin absorption due to medium-chain fatty acids.
  • Applications : Skin moisturizer, solvent for fragrances .

Physical and Functional Differences

Property Glycerol Isooctadecanoate Glycerol Monostearate Glycerol Diisostearate Glyceryl Ricinoleate Trilaurin
Molecular Weight 358.56 g/mol 358.56 g/mol 625.02 g/mol 370.52 g/mol 639.00 g/mol
LogP 4.52 4.30 ~6.5 (estimated) 4.10 ~8.2
Physical State Solid/Liquid Solid Liquid Liquid Solid
Key Functional Group Branched alkyl chain Linear alkyl chain Two branched chains Hydroxyl group Three short chains
Applications Cosmetic emollient Food emulsifier Lubricant thickener Pharmaceutical surfactant Lipid nanoparticles

Biological Activity

Isooctadecanoic acid, ester with 1,2,3-propanetriol, commonly known as Tegin ISO or Peceol isostearate , is a fatty acid ester that has garnered attention for its various biological activities and applications in cosmetic and pharmaceutical formulations. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H42_{42}O3_3
  • CAS Number : 61332-02-3
  • Molecular Weight : 342.57 g/mol

The compound is formed through the esterification of isooctadecanoic acid and glycerol (1,2,3-propanetriol), resulting in a structure that promotes both hydrophobic interactions and potential bioactivity.

1. Antimicrobial Properties

Research has indicated that fatty acid esters can exhibit antimicrobial activity. A study explored the antimicrobial effects of various fatty acids, including derivatives of isooctadecanoic acid. The results showed that certain concentrations effectively inhibited the growth of pathogenic bacteria and fungi.

Compound Concentration (mg/mL) Inhibition Zone (mm)
Isooctadecanoic Acid Ester10015
Control (No Treatment)-0

This suggests that isooctadecanoic acid esters may serve as natural preservatives in cosmetic formulations.

2. Skin Penetration Enhancement

Isooctadecanoic acid esters have been studied for their ability to enhance skin penetration of active pharmaceutical ingredients (APIs). A study evaluated the permeation of 5-fluorouracil through excised human skin using isostearate esters as penetration enhancers.

Formulation Permeation Rate (µg/cm²/h)
Control2.5
Isooctadecanoic Acid Ester7.8

The results indicate that the ester significantly increases the permeation rate compared to the control, highlighting its potential as a vehicle for drug delivery in topical applications .

3. Toxicological Profile

A safety assessment was conducted to evaluate the potential toxicity of isooctadecanoic acid esters. In a study involving repeated dose toxicity testing on rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight over a 90-day period. Parameters such as body weight, feed consumption, and organ weights remained stable across treatment groups .

Case Study 1: Cosmetic Applications

In cosmetic formulations, isooctadecanoic acid esters are often used for their emollient properties. A comparative study on various emollients found that those containing isooctadecanoic acid provided superior skin hydration and barrier repair compared to traditional mineral oils.

Case Study 2: Pharmaceutical Formulations

A formulation study assessed the use of isooctadecanoic acid esters in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this ester into lipid-based formulations resulted in a significant increase in drug solubility, demonstrating its utility in pharmaceutical applications .

Q & A

Q. What established methods are used to synthesize isooctadecanoic acid, ester with 1,2,3-propanetriol, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves esterification of glycerol with isooctadecanoic acid under acid or enzyme catalysis. Key steps include:

  • Catalyst selection : Sulfuric acid (homogeneous) or lipases (enzymatic) are common. Enzymatic methods reduce side reactions but require precise temperature control (40–60°C) .
  • Reactor design : Batch reactors with reflux systems are standard. For scalability, continuous flow reactors improve mixing and heat transfer .
  • Efficiency optimization : Monitor molar ratios (e.g., 3:1 fatty acid:glycerol for triesters) and use molecular sieves to remove water, shifting equilibrium toward ester formation. Purity is confirmed via FTIR (C=O stretch at 1740 cm⁻¹) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

  • Chromatography : HPLC with evaporative light scattering detection (ELSD) quantifies mono-, di-, and triesters. GC-MS (after silylation) identifies volatile derivatives, with fragmentation patterns confirming ester bonds .
  • Spectroscopy : ¹H NMR (δ 4.1–4.3 ppm for glycerol backbone protons; δ 2.3 ppm for α-methylene groups in fatty acid chains) and ¹³C NMR (δ 170–173 ppm for ester carbonyls) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C57H110O6 for triester, exact mass 914.83 g/mol) .

Q. What physicochemical properties are critical for its application in lipid-based drug delivery systems?

Answer: Key properties include:

  • Melting point : Impacts solid lipid nanoparticle (SLN) stability. Isooctadecanoic esters typically melt at 50–70°C, requiring thermal analysis (DSC) .
  • Hydrophilic-lipophilic balance (HLB) : Determines emulsification capacity. Calculated using Griffin’s method based on ester composition .
  • Solubility : Log P values (≈8–10) predict compatibility with lipophilic drugs. Measure via shake-flask method in octanol/water .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical data (e.g., melting points, solubility) across studies be resolved?

Answer: Discrepancies often arise from isomerism or impurities. Strategies include:

  • Isomer profiling : Use chiral HPLC or SFC to separate branched vs. linear isomers, which have distinct properties .
  • Purity standardization : Adopt USP/Ph. Eur. guidelines for reference materials. Quantify residual glycerol via GC-FID .
  • Interlaboratory validation : Collaborate to replicate studies using identical protocols (e.g., ASTM E2041 for DSC) .

Q. What computational methods predict the compound’s behavior in lipid-based formulations?

Answer:

  • Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers (e.g., CHARMM force field) to predict permeability .
  • QSAR models : Relate ester chain length/branching to encapsulation efficiency in SLNs. Use descriptors like molar refractivity and polar surface area .
  • Density functional theory (DFT) : Calculate thermodynamic stability of ester conformers, guiding solvent selection .

Q. How should enzymatic degradation studies be designed to evaluate metabolic fate in biological systems?

Answer:

  • Enzyme selection : Use pancreatic lipase (for intestinal degradation) or lysosomal enzymes (pH 5.0 buffer) for cellular uptake studies .
  • Experimental setup :
    • Substrate concentration : 0.1–1.0 mM in Tris-HCl buffer (pH 7.4).
    • Analytical endpoints : TLC (hexane:diethyl ether:acetic acid, 70:30:1) or LC-MS to monitor hydrolysis products .
  • Kinetic analysis : Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) .

Methodological Standards and Safety

Q. What reporting standards ensure reproducibility in synthesis and characterization studies?

Answer: Adopt the CRISP (Checklist for Reporting In-vitro Studies) framework:

  • Synthesis : Document catalyst type, reaction time/temperature, and purification steps (e.g., column chromatography) .
  • Characterization : Report instrument parameters (e.g., NMR field strength, HPLC column dimensions) .
  • Safety : Include OSHA-compliant PPE (nitrile gloves, safety goggles) and disposal protocols for acidic waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.